Cas no 27331-20-0 (2-(2,3-Dihydro-1H-inden-1-yl)phenol)

2-(2,3-Dihydro-1H-inden-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-Dihydro-1H-inden-1-yl)phenol
- 1-(2'-Hydroxyphenyl)indan
- SCHEMBL5710152
- 27331-20-0
- DTXSID50918424
- 93460-95-8
- indanylphenol
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- Inchi: InChI=1S/C15H14O/c16-15-8-4-3-7-14(15)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,16H,9-10H2
- InChI Key: GVVCHNSUYOUVDV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)CCC2C3=CC=CC=C3O
Computed Properties
- Exact Mass: 210.10452
- Monoisotopic Mass: 210.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3.9
Experimental Properties
- PSA: 20.23
2-(2,3-Dihydro-1H-inden-1-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019146494-1g |
2-(2,3-Dihydro-1H-inden-1-yl)phenol |
27331-20-0 | 95% | 1g |
$455.76 | 2023-09-02 | |
Crysdot LLC | CD12089467-1g |
2-(2,3-Dihydro-1H-inden-1-yl)phenol |
27331-20-0 | 95+% | 1g |
$518 | 2024-07-24 | |
Chemenu | CM192497-1g |
2-(2,3-dihydro-1H-inden-1-yl)phenol |
27331-20-0 | 95% | 1g |
$489 | 2024-07-28 |
2-(2,3-Dihydro-1H-inden-1-yl)phenol Related Literature
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on 2-(2,3-Dihydro-1H-inden-1-yl)phenol
2-(2,3-Dihydro-1H-inden-1-yl)phenol: A Comprehensive Overview
2-(2,3-Dihydro-1H-inden-1-yl)phenol, also known by its CAS number 27331-20-0, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenol group with a dihydroindenyl moiety, making it a versatile building block for advanced materials and functional molecules. Recent studies have highlighted its potential applications in drug delivery systems, electronic materials, and sustainable chemistry.
The molecular structure of 2-(2,3-Dihydro-1H-inden-1-yl)phenol is defined by its aromatic ring system and the presence of a hydroxyl group (-OH), which contributes to its reactivity and functionality. The dihydroindenyl group introduces additional complexity to the molecule, enabling it to participate in various chemical transformations. Researchers have explored its ability to undergo polymerization, leading to the development of novel polymeric materials with enhanced mechanical and thermal properties.
One of the most promising applications of 2-(2,3-Dihydro-1H-inden-1-yl)phenol lies in its use as a precursor for the synthesis of advanced organic semiconductors. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, making them suitable for applications in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The ability to tune the electronic properties of these materials through controlled synthesis has opened new avenues for device optimization.
In addition to its electronic applications, 2-(2,3-Dihydro-1H-inden-1-yl)phenol has shown potential in the field of drug delivery. Its hydroxyl group allows for the formation of hydrogen bonds with biological molecules, which can be exploited to design drug carriers with improved bioavailability and targeting capabilities. Recent research has focused on the synthesis of amphiphilic derivatives that can encapsulate hydrophobic drugs and release them in a controlled manner.
The environmental impact of 2-(2,3-Dihydro-1H-inden-1-yl)phenol has also been a topic of interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it could be integrated into sustainable chemical processes. However, further research is needed to fully understand its environmental fate and potential risks.
From a synthetic perspective, the preparation of 2-(2,3-Dihydro-1H-inden-1-yl)phenol involves a series of well-established organic reactions. The most common route involves the coupling of an indene derivative with phenol using transition metal catalysts such as palladium or nickel complexes. Recent advancements in catalytic methods have enabled higher yields and improved selectivity in these reactions.
In conclusion, 2-(2,3-Dihydro-1H-inden-1-yl)phenol (CAS No: 27331-20) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative materials and therapies. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in modern chemistry and technology.
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